Diethyl malonate

Description

Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

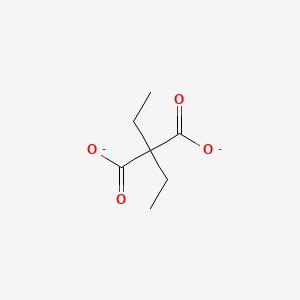

Structure

3D Structure

Properties

IUPAC Name |

diethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethyl malonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021863 | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (93 °C) (open cup), 85 °C c.c. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

105-53-3 | |

| Record name | Diethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

What are the physical and chemical properties of diethyl malonate?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl malonate, also known by the systematic IUPAC name diethyl propanedioate and often abbreviated as DEM, is a fundamental reagent in organic synthesis.[1][2] It is the diethyl ester of malonic acid and is prized for the reactivity of its central methylene group.[1] The protons on this carbon are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating a wide range of chemical transformations.[3][4] This property makes it a cornerstone in the synthesis of a diverse array of compounds, including pharmaceuticals like barbiturates and vitamins B1 and B6, as well as fragrances and other specialty chemicals.[1][5] Naturally occurring in fruits such as grapes and strawberries, it is a colorless liquid with a characteristic apple-like odor.[1][5]

This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with key experimental protocols and mechanistic insights relevant to its application in research and development.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are well-documented, providing a solid foundation for its use in various experimental settings.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 105-53-3 | [1][2][6] |

| Molecular Formula | C₇H₁₂O₄ | [2][6] |

| Molecular Weight | 160.17 g/mol | [7][8] |

| Appearance | Colorless liquid | [1][8][9] |

| Odor | Apple-like, sweet, fruity | [1][5][8][10] |

| Melting Point | -50 °C | [1] |

| Boiling Point | 199 °C at 1013 hPa | [1] |

| Density | 1.055 g/mL at 25 °C | [5][7] |

| Refractive Index (n²⁰/D) | 1.413 | [5][7] |

| Solubility in Water | 20.8 g/L at 20 °C | [8] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform, and benzene | [5] |

| Vapor Pressure | 1.3 hPa at 40 °C | |

| Flash Point | 90 °C (closed cup) | |

| Autoignition Temperature | 435 °C |

Table 2: Chemical and Safety Information

| Property | Value | Reference |

| IUPAC Name | Diethyl propanedioate | [1][2][8] |

| Synonyms | DEM, Ethyl malonate, Malonic ester | [1][2] |

| Acidity (pKa of α-H) | ~13 | |

| Hazard Statements | H319: Causes serious eye irritation | [6] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [6] |

| Stability | Stable under normal conditions | [3][9] |

| Incompatible Materials | Strong oxidizing agents, acids, bases, reducing agents | [5][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks and Assignments | Reference |

| ¹H NMR | δ (ppm): 1.27 (t, 6H, -CH₃), 3.34 (s, 2H, -CH₂-), 4.19 (q, 4H, -OCH₂-) | [11] |

| IR (Infrared) | ν (cm⁻¹): ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1150 (C-O stretch) | [2][12] |

| Mass Spectrometry (EI) | m/z: 160 (M⁺), 115, 88, 60, 43 | [2][13] |

Key Chemical Reactions and Mechanisms

The synthetic utility of this compound stems from the acidity of its α-protons, enabling the formation of a stable enolate which acts as a potent nucleophile.

Malonic Ester Synthesis

One of the most prominent applications of this compound is in the malonic ester synthesis, a versatile method for preparing substituted acetic acids. The general workflow involves:

-

Deprotonation: Reaction with a suitable base (e.g., sodium ethoxide) to form the this compound enolate.

-

Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide. This step can be repeated to introduce a second alkyl group.

-

Hydrolysis and Decarboxylation: Saponification of the ester groups followed by acidification and heating results in the loss of carbon dioxide to yield the final carboxylic acid product.

Caption: Workflow of the Malonic Ester Synthesis.

Knoevenagel Condensation

This compound readily participates in Knoevenagel condensations with aldehydes and ketones. This reaction, typically catalyzed by a weak base such as an amine, involves the formation of a new carbon-carbon double bond.

Caption: Generalized Knoevenagel Condensation Pathway.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount in scientific research. Below are representative protocols for key reactions involving this compound.

Protocol 1: Synthesis of Diethyl n-Butylmalonate (Malonic Ester Synthesis)

Objective: To synthesize diethyl n-butylmalonate via alkylation of this compound.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

n-Butyl bromide

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel

Procedure:

-

Reaction Setup: A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Enolate Formation: this compound is added dropwise to the sodium ethoxide solution at room temperature with stirring.

-

Alkylation: n-Butyl bromide is then added dropwise to the reaction mixture. The mixture is heated to reflux for 2-3 hours to ensure complete reaction.

-

Workup: After cooling, the reaction mixture is poured into water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield pure diethyl n-butylmalonate.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Protocol 2: Knoevenagel Condensation of Benzaldehyde with this compound

Objective: To synthesize diethyl 2-benzylidenemalonate.

Materials:

-

This compound

-

Benzaldehyde

-

Piperidine (catalyst)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask, heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzaldehyde, this compound, and a catalytic amount of piperidine in toluene.

-

Reaction: The mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.

-

Workup: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by recrystallization or column chromatography to afford pure diethyl 2-benzylidenemalonate.

Characterization: The product's identity and purity are confirmed using melting point determination, and spectroscopic methods (¹H NMR, IR).

Conclusion

This compound remains an indispensable tool in the arsenal of the synthetic chemist. Its unique chemical properties, particularly the acidity of the methylene protons, allow for a vast range of applications in the construction of complex molecular architectures. A thorough understanding of its physical properties, reactivity, and handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research, development, and manufacturing.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. manavchem.com [manavchem.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0029573) [hmdb.ca]

- 5. This compound | 105-53-3 [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound ReagentPlus , 99 105-53-3 [sigmaaldrich.com]

- 8. This compound | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. parchem.com [parchem.com]

- 11. This compound(105-53-3) 1H NMR spectrum [chemicalbook.com]

- 12. This compound [webbook.nist.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure and Reactivity of Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl malonate (DEM), the diethyl ester of malonic acid, is a pivotal reagent in organic synthesis, prized for the reactivity of its active methylene group. This guide provides a comprehensive overview of the structure, properties, and reactivity of this compound. It delves into its most significant synthetic applications, namely the malonic ester synthesis and the Knoevenagel condensation, offering detailed mechanistic insights and experimental protocols. This document aims to serve as a technical resource for researchers, scientists, and professionals in drug development, facilitating the effective utilization of this versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Structure and Physicochemical Properties

This compound, systematically named diethyl propanedioate, is a colorless liquid with a faint, pleasant, fruity odor.[1][2] Its molecular structure features a central methylene group flanked by two electron-withdrawing carbonyl groups of the ethyl ester functionalities.[1][3] This structural arrangement is key to its unique reactivity.

The hydrogen atoms of the central methylene group exhibit significant acidity due to the inductive effect of the adjacent carbonyl groups and the resonance stabilization of the resulting carbanion (enolate).[2][3][4] This makes this compound an important "active methylene" compound in organic synthesis.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O₄ | [1][5] |

| Molar Mass | 160.17 g/mol | [1][6] |

| Appearance | Colorless liquid | [1][6] |

| Odor | Apple-like, fruity | [1][7] |

| Density | 1.055 g/cm³ (at 25 °C) | [1][6] |

| Melting Point | -50 °C | [1][6] |

| Boiling Point | 199 °C | [1][6] |

| Solubility in Water | Negligible/Slightly miscible | [1][8] |

| Acidity (pKa) | ~13 in water, 16.37 in DMSO | [1][7] |

| Refractive Index (n²⁰/D) | 1.413 | [9] |

| Flash Point | 93 °C (199 °F) | [1] |

Synthesis of this compound

This compound is typically synthesized through the esterification of malonic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[3][10] This is a classic Fischer esterification reaction.

An alternative industrial preparation involves the reaction of sodium chloroacetate with sodium cyanide to produce cyanoacetic acid, which is then esterified with ethanol.[1][11]

Reactivity and Key Reactions

The reactivity of this compound is dominated by the acidity of its α-protons, allowing for the formation of a resonance-stabilized enolate ion upon treatment with a base.[2][3] This enolate is a potent nucleophile and serves as the key intermediate in many of its characteristic reactions.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing substituted acetic acids.[12] The overall process involves the alkylation of this compound followed by hydrolysis and decarboxylation.[4]

Mechanism:

-

Enolate Formation: this compound is deprotonated by a base, typically sodium ethoxide in ethanol, to form a nucleophilic enolate.[4][12] The choice of ethoxide as the base prevents transesterification side reactions.[12]

-

Alkylation: The enolate undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide, forming an alkylated this compound derivative.[12][13] This step can be repeated to introduce a second alkyl group.[13]

-

Hydrolysis: The dialkyl-substituted this compound is then hydrolyzed, typically under acidic or basic conditions, to the corresponding dicarboxylic acid.[13][14]

-

Decarboxylation: Upon heating, the substituted malonic acid readily undergoes decarboxylation (loss of CO₂) to yield the final substituted acetic acid.[12][13]

Caption: Workflow of the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of Heptanoic Acid

This protocol describes the synthesis of heptanoic acid from this compound and 1-bromopentane.[10]

Materials:

-

This compound

-

Sodium ethoxide

-

1-Bromopentane

-

Sodium hydroxide

-

Sulfuric acid

-

Ethanol

-

Toluene

-

Anhydrous sodium sulfate

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

-

Alkylation: To the stirred solution, add this compound dropwise. After the addition is complete, add 1-bromopentane dropwise. The reaction is exothermic. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and remove the ethanol by distillation. Add toluene and water to the residue and transfer to a separatory funnel. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl pentylmalonate.

-

Hydrolysis: Add a solution of sodium hydroxide in water to the diethyl pentylmalonate and heat the mixture under reflux until the ester is completely hydrolyzed.

-

Acidification and Decarboxylation: Cool the reaction mixture and acidify with dilute sulfuric acid. The resulting dicarboxylic acid will spontaneously decarboxylate upon gentle heating.

-

Purification: The crude heptanoic acid can be purified by distillation.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound, such as this compound, and an aldehyde or ketone, catalyzed by a weak base (e.g., an amine).[15][16] The reaction yields an α,β-unsaturated dicarbonyl compound after dehydration.[15]

Mechanism:

-

Enolate Formation: The basic catalyst deprotonates the this compound to form the enolate.[15]

-

Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone, forming a β-hydroxy intermediate (aldol addition product).[15]

-

Dehydration: The β-hydroxy intermediate is then dehydrated to form the final α,β-unsaturated product.[15] The removal of water drives the equilibrium towards the product.[16]

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation of Furfural with this compound

This protocol describes a solvent-free Knoevenagel condensation.[15]

Materials:

-

Furfural

-

This compound

-

Ammonium bicarbonate (NH₄HCO₃)

Procedure:

-

In a round-bottom flask, combine furfural (1.0 equivalent), this compound (1.0 equivalent), and ammonium bicarbonate (0.1 equivalent).

-

Heat the reaction mixture to 90°C with stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be purified by distillation or crystallization.

Other Important Reactions

-

Claisen Condensation: this compound can undergo Claisen condensation, although self-condensation is avoided due to its structure.[1]

-

Michael Addition: The enolate of this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds.

-

Synthesis of Heterocycles: this compound is a crucial starting material for the synthesis of various heterocyclic compounds, most notably barbiturates, through condensation with urea.[1][17]

Applications in Drug Development and Industry

This compound is a versatile and indispensable intermediate in the pharmaceutical and chemical industries.[3][17]

-

Pharmaceuticals: It is a key building block in the synthesis of a wide range of drugs, including:

-

Agrochemicals: Used in the synthesis of pesticides and herbicides.[2][3]

-

Flavors and Fragrances: It has a pleasant, fruity odor and is used in perfumes and as an artificial flavoring agent.[1][2]

-

Dyes and Pigments: Serves as a precursor in the production of various colored compounds.[2]

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | δ ~1.2 (t, 6H, -CH₃), δ ~3.3 (s, 2H, -CH₂-), δ ~4.1 (q, 4H, -OCH₂-) | [18] |

| ¹³C NMR | δ ~14 (-CH₃), δ ~41 (-CH₂-), δ ~61 (-OCH₂-), δ ~167 (C=O) | [19] |

| IR (Infrared) | ~1735 cm⁻¹ (C=O stretch) | [5][20] |

Conclusion

This compound's unique structural feature of an active methylene group flanked by two ester functionalities makes it an exceptionally valuable and versatile reagent in organic synthesis. Its central role in fundamental carbon-carbon bond-forming reactions, such as the malonic ester synthesis and the Knoevenagel condensation, has cemented its importance in the synthesis of a vast array of compounds, from substituted carboxylic acids to complex pharmaceuticals. A thorough understanding of its structure, properties, and reactivity is essential for chemists and researchers aiming to leverage its synthetic potential in academic and industrial settings, particularly in the field of drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [commonorganicchemistry.com]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0029573) [hmdb.ca]

- 8. This compound | 105-53-3 [chemicalbook.com]

- 9. Diethylmalonat | 105-53-3 [m.chemicalbook.com]

- 10. quora.com [quora.com]

- 11. Page loading... [guidechem.com]

- 12. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. benchchem.com [benchchem.com]

- 16. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. nbinno.com [nbinno.com]

- 18. This compound(105-53-3) 1H NMR spectrum [chemicalbook.com]

- 19. newdrugapprovals.org [newdrugapprovals.org]

- 20. This compound [webbook.nist.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Key Applications of Diethyl Malonate in Organic Synthesis

This compound is a versatile and highly valuable reagent in modern organic synthesis. Its unique structural feature, a methylene group flanked by two electron-withdrawing carboxyl groups, imparts significant acidity to the α-protons (pKa ≈ 13), facilitating its use as a potent nucleophile in a wide array of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its core applications, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key processes.

Malonic Ester Synthesis: A Classic Route to Carboxylic Acids

The malonic ester synthesis is a cornerstone method for the preparation of substituted acetic acids. The process involves the alkylation of this compound followed by hydrolysis and decarboxylation.

The overall transformation can be summarized as follows:

-

Deprotonation: A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of this compound, forming a resonance-stabilized enolate.

-

Alkylation: The enolate acts as a nucleophile, attacking an alkyl halide in an S\textsubscript{N}2 reaction to form a mono-alkylated this compound. A second alkyl group can be introduced by repeating the deprotonation and alkylation steps.

-

Hydrolysis and Decarboxylation: The substituted this compound is then hydrolyzed to the corresponding malonic acid, which, upon heating, readily undergoes decarboxylation to yield the desired carboxylic acid.

Quantitative Data for Malonic Ester Synthesis

| Product | Alkyl Halide | Base | Solvent | Yield (%) | Reference |

| Diethyl ethylmalonate | Ethyl iodide | Sodium ethoxide | Ethanol | 85-90 | Generic textbook example |

| Diethyl n-butylmalonate | n-Butyl bromide | Sodium ethoxide | Ethanol | 80-85 | Generic textbook example |

| Diethyl benzylmalonate | Benzyl chloride | Sodium ethoxide | Ethanol | 88-92 | Generic textbook example |

Experimental Protocol: Synthesis of Diethyl n-Butylmalonate

Materials:

-

This compound

-

Sodium ethoxide

-

n-Butyl bromide

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

This compound is added dropwise to the sodium ethoxide solution at room temperature with stirring.

-

The resulting solution is heated to reflux, and n-butyl bromide is added dropwise over a period of 1 hour.

-

The reaction mixture is refluxed for an additional 2-3 hours to ensure complete alkylation.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is evaporated to yield crude diethyl n-butylmalonate, which can be purified by vacuum distillation.

For subsequent hydrolysis and decarboxylation:

-

The purified diethyl n-butylmalonate is refluxed with a solution of sodium hydroxide in water for several hours to hydrolyze the ester groups.

-

The resulting solution is cooled and acidified with concentrated hydrochloric acid.

-

The mixture is then heated to induce decarboxylation, which is typically observed by the evolution of carbon dioxide.

-

After decarboxylation is complete, the product, n-hexanoic acid, is extracted with diethyl ether, dried, and purified by distillation.

Malonic Ester Synthesis Workflow

Diethyl Malonate: A Cornerstone in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl malonate, a diester of malonic acid, stands as a pivotal precursor in the landscape of pharmaceutical synthesis. Its unique chemical properties, particularly the reactivity of the alpha-carbon, make it an exceptionally versatile building block for the construction of a wide array of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the role of this compound in the synthesis of several key pharmaceuticals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways to support researchers and drug development professionals.

The malonic ester synthesis, a cornerstone of organic chemistry, leverages the acidity of the methylene protons of this compound, allowing for facile deprotonation and subsequent alkylation to introduce diverse functional groups.[2][3] This reactivity is central to its application in the pharmaceutical industry for the synthesis of drugs ranging from central nervous system depressants to antibacterial agents. This guide will delve into the synthesis of prominent pharmaceuticals including barbiturates like Phenobarbital and Barbital, the anticonvulsant Valproic Acid, and the antibacterial agents Nalidixic Acid and Chloroquine, all of which utilize this compound or its derivatives as a key starting material.

Synthesis of Barbiturates

Barbiturates, a class of drugs that act as central nervous system depressants, are classically synthesized through the condensation of a disubstituted this compound with urea.[4][5] This reaction forms the core pyrimidine ring structure characteristic of this drug class.

Phenobarbital

Phenobarbital is a long-acting barbiturate widely used as an anticonvulsant.[6] Its synthesis is a multi-step process that begins with the formation of diethyl ethylphenylmalonate, which is then condensed with urea.[6][7]

Experimental Protocol: Synthesis of Phenobarbital

Stage 1: Synthesis of Diethyl Phenylmalonate [6]

-

In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 cc of absolute ethanol to prepare sodium ethoxide.

-

Cool the sodium ethoxide solution to 60°C.

-

Rapidly add 146 g of diethyl oxalate with vigorous stirring, immediately followed by 175 g of ethyl phenylacetate.

-

Allow the sodium derivative of diethyl phenyloxobutandioate to crystallize.

-

Cool the resulting paste to room temperature, stir with 800 cc of dry ether, and collect the solid by suction filtration.

-

Wash the solid with dry ether.

-

Liberate the diethyl phenyloxobutandioate by treating the sodium salt with a dilute solution of sulfuric acid (29 cc of concentrated H₂SO₄ in 500 cc of water).

-

Separate the oily layer and extract the aqueous layer with ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and distill off the ether.

-

Heat the residual oil in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours) to yield diethyl phenylmalonate.

Stage 2: Alkylation of Diethyl Phenylmalonate [6]

-

This stage introduces the ethyl group at the α-position of diethyl phenylmalonate. The specific protocol for this step can vary but generally involves the use of an ethyl halide (e.g., ethyl bromide) in the presence of a base like sodium ethoxide.

Stage 3: Condensation with Urea to Yield Phenobarbital [6][8]

-

Prepare a solution of sodium methoxide in a suitable reaction vessel.

-

Add dry urea to the sodium methoxide solution.

-

Slowly add diethyl ethylphenylmalonate to the urea-methoxide mixture.

-

Heat the reaction mixture to drive the condensation and cyclization.

-

After the reaction is complete, work up the mixture by acidification with HCl to precipitate the crude phenobarbital.[5]

-

Purify the crude product by recrystallization from ethanol.[5][6]

Quantitative Data: Phenobarbital Synthesis

| Parameter | Value | Reference |

| Stage 1 Yield (Diethyl Phenylmalonate) | 80-85% | [6] |

| Overall Yield (Phenobarbital) | 17.45% | [8] |

Phenobarbital Synthesis Pathway

Caption: Classical synthesis pathway of Phenobarbital.

Mechanism of Action: Phenobarbital and the GABAa Receptor

Phenobarbital exerts its anticonvulsant and sedative effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABAa) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[1][2][4][9][10] It acts as a positive allosteric modulator, binding to a site on the GABAa receptor distinct from the GABA binding site.[4] This binding increases the duration of the opening of the chloride ion channel when GABA is bound, leading to an enhanced influx of chloride ions into the neuron.[1][4][9][10] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an overall inhibitory effect.[1][10]

GABAergic Synaptic Transmission and Phenobarbital's Action

Caption: Phenobarbital's potentiation of GABAergic inhibition.

Barbital

Barbital, the first commercially available barbiturate, is synthesized from diethyl diethylmalonate and urea.

Experimental Protocol: Synthesis of Barbital

-

Dissolve 16 g of sodium in 300 g of absolute alcohol.

-

Cool the resulting solution to room temperature and add 50 g of diethyl diethylmalonate.

-

Add 20 g of pulverized and dried urea to the mixture and warm gently to dissolve.

-

Heat the mixture in an autoclave at 108°C for 5 hours.

-

Filter the precipitated sodium salt of barbital and wash with alcohol.

-

Dissolve the salt in water and acidify with concentrated hydrochloric acid to precipitate free barbital.

-

Recrystallize the product from water to obtain pure barbital.

Quantitative Data: Barbital Synthesis

| Parameter | Value | Reference |

| Yield | 27.5 g | |

| Melting Point | 183-185 °C |

Valproic Acid

Valproic acid is a widely used anticonvulsant and mood-stabilizing drug. Its synthesis involves the dialkylation of this compound with an appropriate alkyl halide, followed by hydrolysis and decarboxylation.[11][12]

Experimental Protocol: Synthesis of Valproic Acid [13]

-

Dissolve metallic sodium in propanol to form sodium propoxide.

-

Add 6.4 g (0.04 mol) of this compound to the sodium propoxide solution at 80°C and stir for 10 minutes.

-

Add 0.7 g (0.005 mol) of sodium iodide, followed by the slow addition of 13.5 g (0.11 mol) of bromopropane.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture and remove excess propanol using a rotary evaporator.

-

Add 13 ml of water to the residue to obtain dipropyl 2,2-dipropylmalonate.

-

Mix the dipropyl 2,2-dipropylmalonate with a 10-fold greater volume of 50% potassium hydroxide solution and reflux for 5 hours for hydrolysis.

-

The resulting 2,2-dipropylmalonic acid is then decarboxylated by heating to yield valproic acid.

Quantitative Data: Valproic Acid Synthesis [13]

| Reaction Step | Average Yield |

| Dipropyl 2,2-dipropylmalonate | 54.7% |

| 2,2-dipropylmalonic acid | 55.4% |

| Valproic acid | 51.2% |

Valproic Acid Synthesis Pathway

Caption: Synthesis of Valproic Acid from this compound.

Nalidixic Acid

Nalidixic acid is the first of the quinolone antibiotics and is effective against gram-negative bacteria. Its synthesis involves the condensation of 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and alkylation.[14][15][16]

Experimental Protocol: Synthesis of Nalidixic Acid [15]

-

In a reaction vessel, add 130g of 2-amino-6-picoline and 300g of diethyl ethoxymethylenemalonate.

-

Heat the mixture with stirring to 90°C and maintain this temperature for the insulation reaction.

-

After the reaction is complete, cool the mixture to room temperature to obtain the crude intermediate, Diethyl{[(6-methyl-2-pyridinyl)amino]methylene}propanedioate.

-

Recrystallize the crude product from ethanol.

-

The intermediate undergoes thermal cyclization in a high-boiling solvent like diphenyl ether at 200-230°C.

-

The resulting ethyl ester is hydrolyzed with a base.

-

The final step is the alkylation of the carboxylic acid with ethyl iodide in the presence of potassium hydroxide to yield nalidixic acid.[14]

Nalidixic Acid Synthesis Pathway

Caption: General synthetic route to Nalidixic Acid.

Mechanism of Action: Nalidixic Acid and DNA Gyrase

Nalidixic acid functions by inhibiting bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and recombination.[17][18][19] DNA gyrase introduces negative supercoils into DNA, which is a crucial step in relieving torsional stress during DNA replication.[17] Nalidixic acid binds to the GyrA subunit of DNA gyrase, stabilizing the enzyme-DNA complex in a state where the DNA is cleaved.[17][18] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.[17]

Inhibition of DNA Gyrase by Nalidixic Acid

Caption: Nalidixic Acid's mechanism of inhibiting DNA gyrase.

Chloroquine

Chloroquine is an antimalarial drug. Its synthesis involves the preparation of 4,7-dichloroquinoline, which can be synthesized from m-chloroaniline and diethyl 2-(ethoxymethylene)malonate.[20][21]

Experimental Protocol: Synthesis of 4,7-Dichloroquinoline Intermediate [20]

-

React m-chloroaniline with diethyl 2-(ethoxymethylene)malonate to form an enamine intermediate.

-

The enamine undergoes thermal cyclization to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

-

Saponify the ester to the corresponding carboxylic acid.

-

Decarboxylate the carboxylic acid by heating to produce 7-chloro-4-hydroxyquinoline.

-

Chlorinate 7-chloro-4-hydroxyquinoline to yield 4,7-dichloroquinoline.

The 4,7-dichloroquinoline is then condensed with a suitable side chain to produce chloroquine.[20]

Chloroquine Intermediate Synthesis Pathway

Caption: Synthesis of the 4,7-dichloroquinoline intermediate for Chloroquine.

This compound's significance as a precursor in pharmaceutical synthesis is undeniable. Its ability to participate in a variety of chemical transformations, most notably the malonic ester synthesis, has enabled the efficient and scalable production of a multitude of life-saving drugs. The examples of phenobarbital, barbital, valproic acid, nalidixic acid, and chloroquine highlighted in this guide showcase the breadth of its utility. For researchers and professionals in drug development, a thorough understanding of the synthetic routes and reaction mechanisms involving this compound is crucial for the innovation of novel therapeutic agents and the optimization of existing manufacturing processes. The detailed protocols and visual aids provided herein serve as a valuable resource for navigating the practical applications of this versatile chemical building block.

References

- 1. Phenobarbital - Wikipedia [en.wikipedia.org]

- 2. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. What is the mechanism of Phenobarbital? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. thaiscience.info [thaiscience.info]

- 9. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What is the mechanism of Phenobarbital Sodium? [synapse.patsnap.com]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of valproic acid for medicinal chemistry practi... [degruyterbrill.com]

- 14. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

- 15. CN104496986A - Preparation method of nalidixic acid - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. benchchem.com [benchchem.com]

- 18. What is the mechanism of Nalidixic Acid? [synapse.patsnap.com]

- 19. Mechanism of action of nalidixic acid: Purification of Escherichia coli nalA gene product and its relationship to DNA gyrase and a novel nicking-closing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

Unveiling the Natural Origins of Diethyl Malonate: A Technical Guide for Researchers

A comprehensive examination of the natural occurrence, biosynthesis, and analytical methodologies for diethyl malonate, providing a crucial resource for scientists and professionals in drug development and related fields.

Introduction

This compound, a diethyl ester of malonic acid, is a versatile chemical compound with significant applications in the synthesis of pharmaceuticals, fragrances, and specialty chemicals. While widely utilized in industrial processes, its natural occurrence in various plant species and fermented products presents a compelling area of study. This technical guide delves into the natural sources of this compound, explores its biosynthetic pathways, and provides a detailed overview of the experimental protocols for its extraction and quantification. This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development, offering valuable insights into the natural origins of this important molecule.

Natural Occurrence of this compound

This compound is a naturally occurring volatile compound that contributes to the characteristic aroma of several fruits and fermented beverages. Its presence has been identified in a variety of sources, although quantitative data on its concentration remains limited in publicly available literature.

Table 1: Natural Sources of this compound

| Source Category | Specific Source | Reported Presence |

| Fruits | Grapes (Vitis vinifera) | Detected[1] |

| Strawberries (Fragaria ananassa) | Detected[1] | |

| Guava | Reported | |

| Melons | Reported | |

| Pineapples | Reported | |

| Blackberries | Reported | |

| Beverages | Wine | Detected |

| Whiskey | Reported | |

| Cognac | Reported | |

| Cider | Reported |

Note: "Detected" indicates presence confirmed by analytical methods, while "Reported" signifies mention in literature without specific analytical confirmation.

The concentration of this compound in these natural sources is generally low and can vary significantly based on factors such as the specific cultivar, ripeness, and processing methods.

Biosynthesis of this compound in Plants

The biosynthesis of esters in plants is a complex process involving multiple enzymatic steps and precursor molecules derived from primary metabolism. While a direct and complete biosynthetic pathway for this compound has not been fully elucidated, it is understood to be a product of the broader ester biosynthesis pathway.

The key precursors for ester formation are alcohols and acyl-Coenzyme A (acyl-CoA) thioesters. The final step in the biosynthesis of most volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-CoA to an alcohol substrate.

The proposed biosynthetic pathway for this compound in plants involves the following key stages:

-

Formation of Malonyl-CoA: The journey begins with acetyl-CoA, a central molecule in cellular metabolism. Acetyl-CoA is carboxylated to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase.

-

Formation of Malonic Acid: Malonyl-CoA can then be hydrolyzed to yield malonic acid.

-

Esterification: The final step involves the esterification of malonic acid with ethanol to form this compound. This reaction is likely catalyzed by a specific alcohol acyltransferase. The ethanol required for this reaction can be produced by the plant through various metabolic pathways, including glycolysis and fermentation.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound in plants.

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Protocols for the Analysis of this compound

The accurate detection and quantification of this compound in complex natural matrices such as fruits and beverages require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method due to its high sensitivity and selectivity for volatile and semi-volatile organic compounds.

Sample Preparation and Extraction

The initial and most critical step in the analysis of this compound is its efficient extraction from the sample matrix. The choice of extraction method depends on the nature of the sample.

1. Liquid-Liquid Extraction (LLE) for Beverages (e.g., Wine):

-

Objective: To extract this compound from a liquid matrix into an organic solvent.

-

Protocol:

-

To 10 mL of the beverage sample in a separatory funnel, add 2 g of sodium chloride to increase the ionic strength of the aqueous phase and enhance partitioning of the analyte into the organic phase.

-

Add 10 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether).

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely.

-

Collect the organic layer (bottom layer for dichloromethane, top layer for pentane/ether).

-

Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to ensure complete recovery.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen before GC-MS analysis.

-

2. Headspace Solid-Phase Microextraction (HS-SPME) for Fruits (e.g., Strawberries):

-

Objective: To extract volatile and semi-volatile compounds, including this compound, from the headspace of a solid or liquid sample.

-

Protocol:

-

Homogenize 5 g of the fruit sample with 5 mL of a saturated sodium chloride solution in a 20 mL headspace vial.

-

Add a magnetic stir bar to the vial.

-

Seal the vial with a PTFE-lined septum.

-

Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60°C) and stir for a defined equilibration time (e.g., 30 minutes).

-

Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) while maintaining the temperature and stirring.

-

Retract the fiber and immediately introduce it into the GC injection port for thermal desorption of the analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following table outlines the typical instrumental parameters for the GC-MS analysis of this compound.

Table 2: GC-MS Instrumental Parameters for this compound Analysis

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |

| Injection Mode | Splitless (for trace analysis) or Split |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature: 40°C (hold for 2 min), Ramp: 5°C/min to 200°C, then 10°C/min to 280°C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

Quantification: For accurate quantification, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) is highly recommended to correct for variations in sample preparation and instrument response.

The following diagram illustrates the general workflow for the quantification of this compound in a natural sample.

Caption: General workflow for the quantification of this compound.

Conclusion

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound. While its presence in various fruits and fermented beverages is established, further research is needed to quantify its concentration in these sources and to fully elucidate the specific enzymatic steps and regulatory mechanisms of its biosynthetic pathway in plants. The detailed experimental protocols presented herein offer a robust framework for researchers to accurately extract and quantify this compound, paving the way for a deeper understanding of its role in natural systems and its potential applications in various scientific and industrial fields.

References

The Acidity of Diethyl Malonate's α-Hydrogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl malonate is a cornerstone reagent in organic synthesis, prized for the notable acidity of its α-hydrogens. This technical guide provides a comprehensive examination of the factors governing this acidity, its quantitative measurement, and its practical application. Detailed experimental protocols for the determination of its pKa are provided, alongside a comparative analysis of related compounds. This document serves as an in-depth resource for professionals leveraging the unique reactivity of this compound in research and drug development.

Introduction

This compound, the diethyl ester of malonic acid, is a versatile precursor in the synthesis of a wide array of organic molecules, including pharmaceuticals, fragrances, and vitamins.[1] Its utility is fundamentally linked to the acidity of the protons on the methylene carbon situated between the two carbonyl groups (the α-carbon). This heightened acidity, with a pKa of approximately 13 in water, facilitates the formation of a stabilized carbanion, the malonate enolate, under relatively mild basic conditions.[2][3] This enolate is a potent nucleophile, central to reactions such as the malonic ester synthesis, which allows for the straightforward synthesis of substituted carboxylic acids.[4][5] Understanding the principles that underpin the acidity of these α-hydrogens is crucial for the effective design and execution of synthetic strategies.

Factors Influencing the Acidity of α-Hydrogens

The remarkable acidity of the α-hydrogens in this compound is a direct consequence of the electronic effects exerted by the adjacent ester functional groups. These effects cooperatively stabilize the conjugate base formed upon deprotonation.

-

Inductive Effect: The two carbonyl groups are strongly electron-withdrawing. This inductive effect polarizes the C-H bonds of the central methylene group, weakening them and making the protons more susceptible to removal by a base.[2]

-

Resonance Stabilization: The primary contributor to the stability of the resulting carbanion (enolate) is resonance. The negative charge on the α-carbon is delocalized over the two adjacent carbonyl groups, spreading the charge onto the more electronegative oxygen atoms.[2] This delocalization significantly lowers the energy of the conjugate base, thereby increasing the acidity of the parent compound.

Caption: Logical flow of factors enhancing the acidity of this compound's α-hydrogens.

Quantitative Analysis of Acidity

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value corresponds to a stronger acid. The pKa of this compound's α-hydrogens is significantly lower than that of a typical ester, highlighting the electronic influence of the second ester group.

| Compound | Structure | pKa in Water | pKa in DMSO |

| This compound | CH₂(COOEt)₂ | ~13[2][3] | 16.4[6] |

| Ethyl Acetate | CH₃COOEt | ~25[7] | 30.2 |

| Acetone | CH₃COCH₃ | ~19 | 26.5 |

| Ethyl Acetoacetate | CH₃COCH₂COOEt | ~11 | 14.2 |

Data compiled from various sources. pKa values can vary slightly depending on experimental conditions.

Experimental Determination of pKa

The pKa of this compound can be determined experimentally using several methods. Potentiometric titration and UV-Vis spectrophotometry are two common and reliable techniques.

Potentiometric Titration

This method involves titrating a solution of the weak acid (this compound) with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.[4][7]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) in carbonate-free deionized water.

-

Accurately prepare a ~0.01 M solution of this compound in deionized water. If solubility is a concern, a co-solvent like ethanol may be used, though this will yield an apparent pKa specific to that solvent mixture.[2]

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume (e.g., 50 mL) of the this compound solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution and begin stirring.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[2]

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the inflection point of the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

-

The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

-

The pKa is equal to the pH of the solution at the half-equivalence point.[7]

-

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This technique is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorbance spectra.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of this compound.

-